![molecular formula C11H17N3 B14184313 n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-48-2](/img/structure/B14184313.png)
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methylamino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with cyclopropylmethyl halides, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with receptor proteins, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-2-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-4-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-ol
Uniqueness
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
922337-48-2 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-12-11(5-6-11)9-14(2)10-4-3-7-13-8-10/h3-4,7-8,12H,5-6,9H2,1-2H3 |
InChI Key |
NXIZIYLMLHHSQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)CN(C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


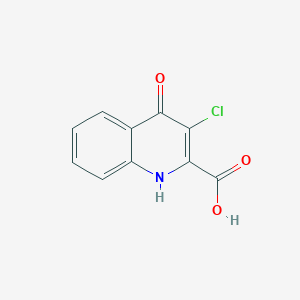
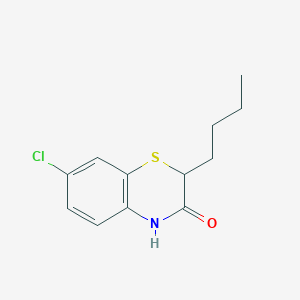
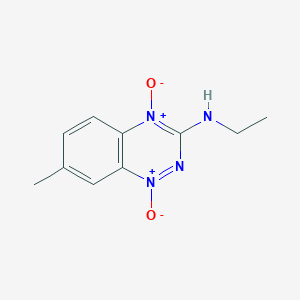
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
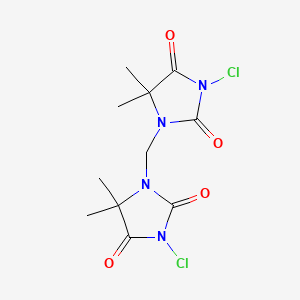
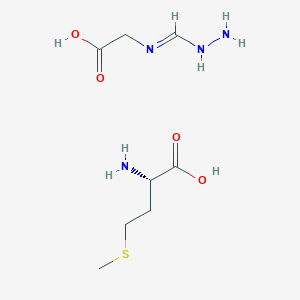
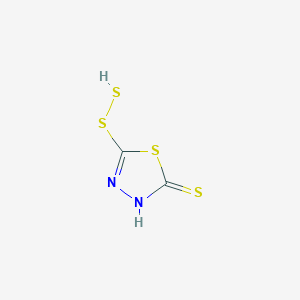
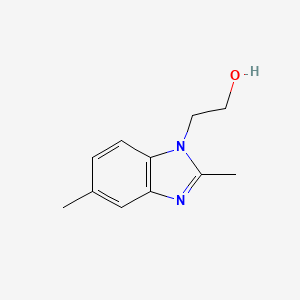
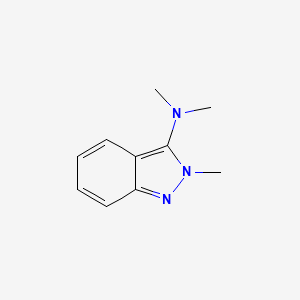
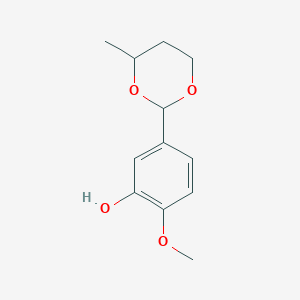
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
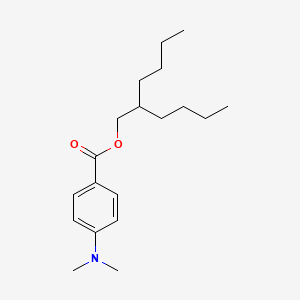
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
